3-Amino-3-(4-chlorophenyl)propanoic acid hydrochloride is a chemical compound characterized by the molecular formula and a molecular weight of approximately 236.10 g/mol. It is commonly recognized as a derivative of β-alanine, with a substitution of a chlorophenyl group at the beta position. The compound appears as an off-white powder and is soluble in water, indicating good bioavailability for potential pharmaceutical applications . The compound's CAS number is 19947-39-8, and it is also known by several synonyms, including 3-(4-chlorophenyl)-β-alanine and β-amino-4-chlorobenzenepropanoic acid .
The reactivity of 3-amino-3-(4-chlorophenyl)propanoic acid hydrochloride can be attributed to its functional groups. The amino group (-NH2) can participate in various nucleophilic substitution reactions, while the carboxylic acid group (-COOH) can undergo esterification or amidation reactions. Additionally, the presence of the chlorophenyl moiety may allow for electrophilic aromatic substitution reactions, expanding its potential utility in synthetic organic chemistry .
Research indicates that 3-amino-3-(4-chlorophenyl)propanoic acid hydrochloride exhibits various biological activities. It has been studied for its potential as an amino acid analog that could influence neurotransmitter systems. Specifically, it may act as an antagonist to certain receptors in the central nervous system, which could have implications in treating neurological disorders . Its structural similarity to naturally occurring amino acids allows it to interact with biological systems effectively.
Several synthesis methods have been reported for 3-amino-3-(4-chlorophenyl)propanoic acid hydrochloride:
The applications of 3-amino-3-(4-chlorophenyl)propanoic acid hydrochloride are diverse:
Interaction studies have shown that 3-amino-3-(4-chlorophenyl)propanoic acid hydrochloride can modulate various receptor activities in vitro. For example, it has been tested for its ability to inhibit certain neurotransmitter receptors, which could lead to insights into its mechanism of action within biological systems. These studies are crucial for understanding how this compound might be utilized therapeutically .
Several compounds exhibit structural similarities to 3-amino-3-(4-chlorophenyl)propanoic acid hydrochloride. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
(S)-3-Amino-3-(3-chlorophenyl)propanoic acid | 930769-55-4 | 0.98 |
(R)-3-Amino-3-(2-chlorophenyl)propanoic acid | 740794-79-0 | 0.91 |
(S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride | 331763-54-3 | 0.89 |
(S)-3-Amino-4-(3-chlorophenyl)butanoic acid | 270596-38-8 | 0.89 |
N-(4-Chlorophenyl)-L-alanine | 67336-19-0 | 0.84 |
What sets 3-amino-3-(4-chlorophenyl)propanoic acid hydrochloride apart from these similar compounds is its specific substitution pattern and resultant biological activity profile, making it particularly interesting for research into neurological pharmacology and therapeutic applications .